(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride
Description
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a methoxymethyl (-CH2OCH3) substituent on the phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as melanin-concentrating hormone receptor 1 (MCHR1) . The (S)-enantiomer configuration is critical for stereoselective interactions in biological systems.
Properties
IUPAC Name |
(2S)-2-amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-7-8-3-2-4-9(5-8)10(11)6-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVCMCBBBKUNY-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-45-8 | |
| Record name | Benzeneethanol, β-amino-3-(methoxymethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(methoxymethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Catalytic hydrogenation and enzymatic resolution are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The methoxymethyl group may enhance its lipophilicity, aiding in membrane permeability and cellular uptake.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Biological Activity
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride is a chiral compound with significant biological activity. This article explores its biochemical properties, potential applications, and mechanisms of action, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 217.69 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl ring, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its chiral nature allows for high specificity in binding, influencing various biochemical pathways.
Interaction Studies
Initial studies have indicated that this compound may exhibit significant binding affinity with certain receptors, although comprehensive interaction profiles are still under investigation. The hydroxyl and amino groups enhance the compound's potential to modulate enzyme activity or receptor function.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains.
- Antioxidant Properties : The compound may exhibit antioxidant capabilities, although specific assays are required for quantification.
- Enzyme Modulation : Its interaction with enzymes could lead to modulation of metabolic pathways.
Comparison of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant interactions with bacteria | |
| Antioxidant | Potential antioxidant activity | |
| Enzyme Interaction | Modulation of enzyme activity |
Structural Comparisons with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-1-(3-methoxyphenyl)ethanol | C₁₁H₁₅N₁O₂ | Contains a methoxy group instead of methoxymethyl |
| (R)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol | C₁₂H₁₄N₂O₂ | Enantiomer of the target compound |
| 3-Methoxyphenylalanine | C₉H₁₃N₁O₂ | Lacks the amino alcohol structure |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicated effective inhibition against Staphylococcus aureus and Enterococcus faecium, suggesting its potential as a therapeutic agent against resistant strains.
Antioxidant Activity Assessment
Another study assessed the antioxidant capacity using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity, highlighting its potential role in oxidative stress management.
Future Research Directions
Ongoing research is necessary to further elucidate the comprehensive biological profiles of this compound. Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Exploration of its effects on specific signaling pathways.
- Development of derivatives to enhance biological activity and specificity.
Q & A
Q. What are the key synthetic routes for (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride?
Methodological Answer: The synthesis typically involves three stages:
Aldol-like condensation : Reacting 3-(methoxymethyl)benzaldehyde with nitroethane under basic conditions (e.g., KOH) to form a β-nitro alcohol intermediate.
Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) to reduce the nitro group to an amine.
Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .
For enantiomeric purity, asymmetric synthesis or chiral resolution (e.g., using tartaric acid derivatives) is critical .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃) and ethanolamine backbone (δ ~3.7 ppm for CH₂OH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) at m/z 226.1218 (C₁₁H₁₇NO₂Cl) .
- HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99% for the (S)-enantiomer) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does stereochemistry influence pharmacological activity?
Methodological Answer:
- Enantiomer-specific binding : The (S)-enantiomer exhibits higher β₂-adrenergic receptor affinity due to optimal spatial alignment of the ethanolamine hydroxyl and aromatic methoxymethyl groups. This was demonstrated via cAMP assays in guinea pig lung tissues, where (S)-enantiomers showed 10-fold greater potency than (R)-forms .
- In vivo models : In histamine-induced bronchoconstriction studies, (-)-enantiomers (equivalent to (S)-configuration) reduced airway resistance by 70%, whereas (+)-forms were inactive .
Q. How can reaction conditions be optimized to minimize by-products?
Methodological Answer:
- Nitro reduction : Use anhydrous ethanol and controlled H₂ pressure (2–3 atm) during catalytic hydrogenation to prevent over-reduction or dehalogenation .
- Acidification : Add HCl dropwise at 0–5°C to avoid racemization during salt formation .
- By-product analysis : Monitor intermediates via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and isolate impurities (e.g., dimeric species) via flash chromatography .
Q. What in vitro and in vivo models are suitable for evaluating bioactivity?
Methodological Answer:
- In vitro :
- In vivo :
Q. How to resolve discrepancies in analytical data (e.g., NMR vs. MS)?
Methodological Answer:
- Contamination check : Re-purify the compound via recrystallization (ethanol/water) and re-analyze .
- Deuterated solvent effects : Confirm NMR peak shifts by comparing DMSO-d₆ vs. CDCl₃ spectra .
- Ion suppression in MS : Spike with internal standards (e.g., reserpine) to validate ionization efficiency .
Q. What strategies improve stability during long-term storage?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
